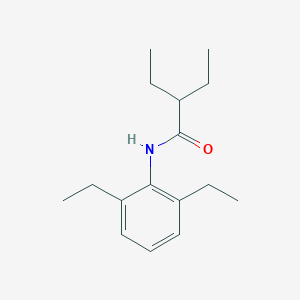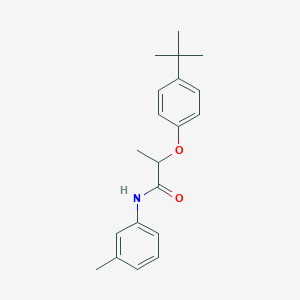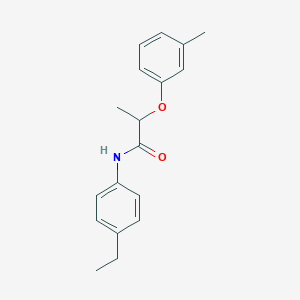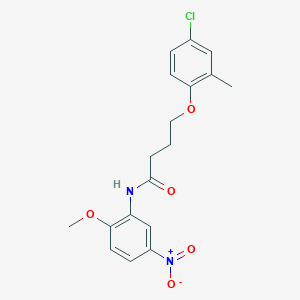![molecular formula C16H14IN3O3S B450244 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate is a complex organic compound with a molecular formula of C16H15N3O3S. This compound is notable for its unique structure, which includes an iodo group, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The introduction of the iodo and methoxy groups is achieved through specific halogenation and methylation reactions. The aminocarbothioyl and carbohydrazonoyl groups are then introduced through a series of nucleophilic substitution reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the iodo group to a hydrogen atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the iodo and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide and methyl iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce deiodinated or demethylated products.
Scientific Research Applications
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl benzoate
- 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenyl benzoate
- 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl 4-butoxybenzoate
Uniqueness
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. This distinguishes it from similar compounds that lack the iodo group or have different substituents.
Properties
Molecular Formula |
C16H14IN3O3S |
|---|---|
Molecular Weight |
455.3g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H14IN3O3S/c1-22-13-8-10(9-19-20-16(18)24)7-12(17)14(13)23-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H3,18,20,24)/b19-9+ |
InChI Key |
ZCVWERBJFDNDNE-DJKKODMXSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)I)OC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)I)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-ethyl-2-thienyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B450161.png)
![N-{3-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450162.png)

![Propyl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450165.png)

![Methyl 2-[(4-fluorobenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450170.png)
![METHYL 5-[(DIMETHYLAMINO)CARBONYL]-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450171.png)
![4-fluoro-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450173.png)
![3-chloro-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450180.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B450182.png)

![Ethyl 4-(2-chlorophenyl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B450184.png)

